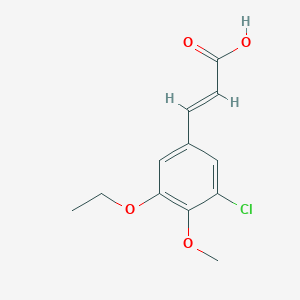

(2E)-3-(3-chloro-5-ethoxy-4-methoxyphenyl)acrylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Polymer Applications

(2E)-3-(3-chloro-5-ethoxy-4-methoxyphenyl)acrylic acid, while not directly mentioned, shares structural similarities with compounds studied for their polymerization properties and applications in adhesive polymers. For example, monomers synthesized for adhesive polymers demonstrate hydrolytic stability and significant adhesive properties, indicating potential applications in creating hydrolytically stable adhesives and coatings (Moszner et al., 2001). Additionally, the preparation and properties of specific esters of acrylic and methacrylic acids have been explored for their polymerization rates and thermal properties, suggesting that compounds with similar structures could be utilized in producing polymers with specific characteristics such as enhanced thermal stability or specific physical properties (Hrabáak et al., 1988).

Chemical Synthesis and Modifications

Chemical reactions involving acrylic compounds, including those with structures related to (2E)-3-(3-chloro-5-ethoxy-4-methoxyphenyl)acrylic acid, have been studied for the synthesis of various organic compounds. The reaction of ethyl 3-aryl-2-nitroacrylate with titanium tetrachloride, for instance, leads to the formation of compounds with potential applications in organic synthesis and pharmaceutical research (Hirotani & Zen, 1994). These reactions are crucial for synthesizing new molecules with potential therapeutic applications.

Material Science and Engineering

In material science, the study of monomers and their polymerization has significant implications for engineering new materials with desirable properties. For instance, the synthesis of chiral poly(meth)acrylates involves the polymerization of monomers to produce polymers with specific chiral properties, indicating potential applications in creating materials with unique optical activities (Hai, 2003). This research area opens avenues for designing polymers with tailored properties for applications in optics, pharmaceuticals, and biotechnology.

Environmental and Safety Applications

The synthesis and reaction mechanisms of acrylic acid derivatives have also been studied for their environmental and safety applications, including the treatment of industrial wastewater and the development of flame-retardant materials. A study on the recovery of acrylic acid from industrial wastewater via esterification demonstrates an approach to managing waste while recovering valuable compounds for further use (Ahmad et al., 2014). Furthermore, the combustion behaviors of chemically modified polyacrylonitrile polymers containing phosphorylamino groups highlight the potential for developing materials with enhanced flame retardance, contributing to safer materials for various applications (Joseph & Tretsiakova-McNally, 2012).

properties

IUPAC Name |

(E)-3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO4/c1-3-17-10-7-8(4-5-11(14)15)6-9(13)12(10)16-2/h4-7H,3H2,1-2H3,(H,14,15)/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWYQAAVDDGOMA-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=CC(=O)O)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C(=CC(=C1)/C=C/C(=O)O)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(3-chloro-5-ethoxy-4-methoxyphenyl)acrylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)

![1-[4-(Propan-2-YL)phenyl]propan-2-amine](/img/structure/B2705934.png)

![ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2705938.png)

![N-cyclopentyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2705939.png)

![2-{2,4,5-Trioxo-3-[3-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetonitrile](/img/structure/B2705944.png)